2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine
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Overview
Description
2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a benzodiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the condensation of 2-methyl-1H-1,3-benzodiazole with 3-aminopyridine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine
- 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid
Uniqueness
2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and development.
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-9-16-11-6-2-3-7-12(11)17(9)13-10(14)5-4-8-15-13/h2-8H,14H2,1H3 |
InChI Key |
QNBVCFARGKDHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=C(C=CC=N3)N |
Origin of Product |
United States |
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